molecular formula C18H19NO3S2 B2935488 Methyl 2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 896339-82-5

Methyl 2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2935488
CAS No.: 896339-82-5
M. Wt: 361.47
InChI Key: YNBCFKBRJRZHDX-UHFFFAOYSA-N
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Description

Methyl 2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzo[b]thiophene structure. One common approach is the Friedel-Crafts acylation to introduce the carboxylate group, followed by subsequent reactions to add the methylthio and benzamido groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions to replace functional groups.

  • Addition Reactions: Involving reagents that add across double or triple bonds.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of derivatives with different substituents.

  • Addition: Creation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its interaction with specific enzymes or receptors can provide insights into biological processes.

Medicine: In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, targeting specific diseases or conditions.

Industry: Industrially, this compound might find use in the development of new materials or chemicals. Its unique properties could be harnessed for applications in coatings, adhesives, or other industrial products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biological responses. The pathways involved could include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

  • Methyl 2-(3-(methylthio)benzamido)-benzo[b]thiophene-3-carboxylate

  • Methyl 2-(3-(methylthio)benzamido)-thiophene-3-carboxylate

  • Methyl 2-(3-(methylthio)benzamido)-benzene-3-carboxylate

Uniqueness: This compound stands out due to its specific structural features, such as the tetrahydrobenzo[b]thiophene core and the presence of both methylthio and benzamido groups

Properties

IUPAC Name

methyl 2-[(3-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S2/c1-22-18(21)15-13-8-3-4-9-14(13)24-17(15)19-16(20)11-6-5-7-12(10-11)23-2/h5-7,10H,3-4,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBCFKBRJRZHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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